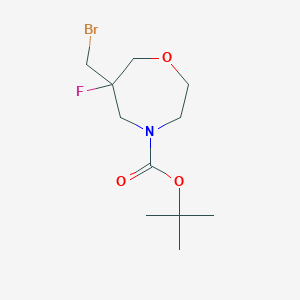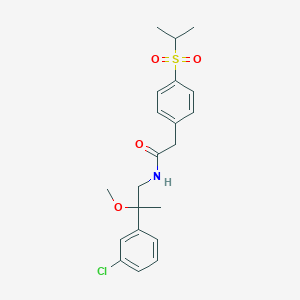![molecular formula C13H10ClNO2S2 B2734610 N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine CAS No. 478043-45-7](/img/structure/B2734610.png)
N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine” is a complex organic compound. It likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur and an imine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imines like this are generally formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .Molecular Structure Analysis
The compound likely contains a thiopyran ring, which is a six-membered heterocyclic compound with sulfur . The imine group (C=N) is a functional group in organic chemistry .Chemical Reactions Analysis
Imines, such as the one in this compound, are formed through the reaction of aldehydes or ketones with primary amines . This reaction is acid-catalyzed and reversible .Aplicaciones Científicas De Investigación
Light Stability and Photooxidation Mechanisms
Research on derivatives of 3,4-ethylenedioxythiophene, which shares a structural resemblance with the compound , has investigated light stability and proposed mechanisms for photooxidation, especially in chlorinated solvents. These studies are crucial for understanding the photostability of similar compounds and their applications in materials science (K. Jeuris et al., 2003).
Electrochromic Materials
Research on poly(3,4-alkylenedioxythiophene) derivatives, including their synthesis and application as electrochromic materials, has revealed their potential for high-contrast displays and smart windows. This application is significant for the development of new electronic and photonic devices, demonstrating the versatility of thiophene derivatives in advanced technological applications (Anil Kumar et al., 1998).
Environmental Hormone Removal
Graphene oxide has been studied for its effectiveness in adsorbing chlorophenols, a group of environmental hormones. This research is directly relevant to environmental cleanup efforts, particularly in water treatment technologies aimed at removing toxic and carcinogenic substances from the environment (Dongli Wei et al., 2019).
Antimicrobial and Crown Gall Tumor Inhibitory Activities
Imines synthesized from N-methyl-1H-indole-3-carboxaldehyde, through condensation with alkyl and aromatic amines, have been explored for their biological activities. Such studies underscore the potential pharmaceutical applications of imine derivatives, including their use in developing new antimicrobial and anticancer agents (G. S. Singh et al., 2014).
High-Contrast Electrochromic Polymers
The synthesis of new derivatives of 3,4-ethylenedioxythiophene and their polymers for use in electrochromic devices highlights the potential of such compounds in creating high-contrast visual displays. These materials offer significant advantages for energy-efficient displays and smart windows, marking a critical area of research in material sciences (B. Sankaran & J. Reynolds, 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c14-9-1-3-10(4-2-9)15-12-6-8-19(16,17)13-11(12)5-7-18-13/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPUKOREKGTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NC3=CC=C(C=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
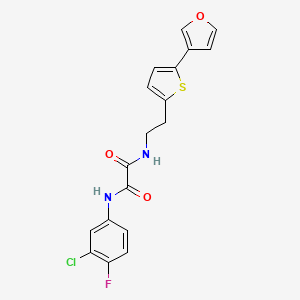

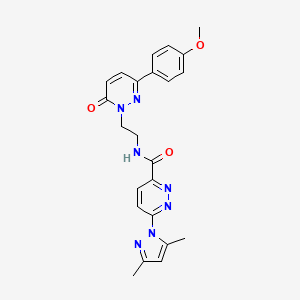
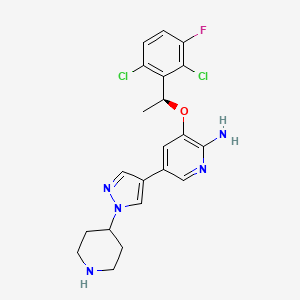
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)
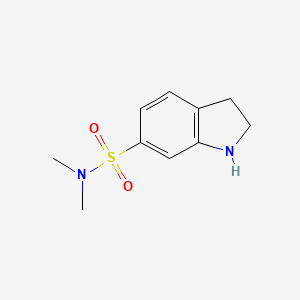


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)



